molecular formula C11H19NO2 B579477 2-Aminodecahydronaphthalene-2-carboxylic acid CAS No. 18672-74-7

2-Aminodecahydronaphthalene-2-carboxylic acid

Cat. No.: B579477
CAS No.: 18672-74-7
M. Wt: 197.278
InChI Key: FCWXRPOXFQYJOG-UHFFFAOYSA-N
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Description

2-Aminodecahydronaphthalene-2-carboxylic acid is a complex organic compound with a unique structure that includes a decahydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminodecahydronaphthalene-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the hydrogenation of naphthalene derivatives followed by amination and carboxylation reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to optimize the efficiency and scalability of the process. The use of advanced catalytic systems and automated control mechanisms can further enhance the production rate and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Aminodecahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds, typically employing reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Substitution reactions can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst

    Nucleophiles/Electrophiles: Various organic and inorganic compounds depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-Aminodecahydronaphthalene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Aminodecahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Aminodecahydronaphthalene-2-carboxylic acid include other naphthalene derivatives and amino acids with similar structural features. Examples include:

  • 2-Aminonaphthalene-2-carboxylic acid
  • 2-Aminodecahydronaphthalene-1-carboxylic acid
  • 2-Aminotetralin-2-carboxylic acid

Uniqueness

What sets this compound apart is its unique decahydronaphthalene ring system, which provides distinct chemical and physical properties. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-amino-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c12-11(10(13)14)6-5-8-3-1-2-4-9(8)7-11/h8-9H,1-7,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWXRPOXFQYJOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CC(CCC2C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659653
Record name 2-Aminodecahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18672-74-7
Record name 2-Aminodecahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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